

Using 4-Hydroxy-5-(methylsulfonyl)valeric acid as a pharmaceutical intermediate

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Compound of Interest

Compound Name:	4-Hydroxy-5-(methylsulfonyl)valeric acid
CAS No.:	15396-28-8
Cat. No.:	B14708025

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Application Note: **4-Hydroxy-5-(methylsulfonyl)valeric Acid** as a Pharmaceutical Intermediate

Executive Summary

4-Hydroxy-5-(methylsulfonyl)valeric acid (CAS: 15396-28-8) is a specialized bifunctional building block used in the synthesis of complex pharmaceutical ingredients, particularly those requiring a polar sulfone motif combined with a chiral hydroxyl center. Its structure—comprising a pentanoic acid backbone, a gamma-hydroxyl group, and a delta-methylsulfonyl group—makes it a critical intermediate for:

- **Peptidomimetics:** Serving as a gamma-amino acid isostere (after modification) or a linker in protease inhibitors.
- **Metabolite Standards:** Acting as a reference standard for the oxidative metabolism of methylsulfonyl-containing drugs.

- **Chiral Scaffolds:** Providing a pre-functionalized handle for introducing the biologically active methylsulfonyl group, a moiety known to enhance metabolic stability and hydrogen bonding in active pharmaceutical ingredients (APIs).

This guide outlines the protocols for its synthesis, activation, and application in drug development workflows.

Chemical Profile & Properties^{[1][2][3][4][5][6][7][8]}

Property	Detail
Chemical Name	4-Hydroxy-5-(methylsulfonyl)pentanoic acid
CAS Number	15396-28-8
Molecular Formula	C ₆ H ₁₂ O ₅ S
Molecular Weight	196.22 g/mol
Structure	HOOC-CH ₂ -CH ₂ -CH(OH)-CH ₂ -SO ₂ -CH ₃
Solubility	Soluble in water, DMSO, Methanol; Sparingly soluble in DCM. ^[1]
pKa	~4.8 (Carboxylic acid)
Stability	Hygroscopic; prone to intramolecular lactonization under acidic conditions to form 5-(methylsulfonylmethyl)dihydrofuran-2(3H)-one.

Synthesis Protocol: Preparation from Epichlorohydrin

Rationale: This protocol uses the high reactivity of epichlorohydrin to introduce the sulfone group, followed by chain extension with diethyl malonate. This route allows for the generation of the racemic acid, which can be enzymatically resolved if the enantiopure form is required.

Workflow Diagram



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Caption: Step-wise synthetic route for generating the target intermediate from commodity precursors.

Detailed Methodology

Step 1: Sulfone Introduction (Ring Opening)

- Reagents: Epichlorohydrin (1.0 eq), Sodium Methanesulfinate (1.1 eq), Water/Ethanol (1:1).
- Procedure: Dissolve sodium methanesulfinate in the solvent mixture at 0°C. Add epichlorohydrin dropwise to control the exotherm.
- Reaction: Stir at room temperature for 12 hours. The sulfinate attacks the epoxide (or displaces the chloride after epoxide migration) to form 1-chloro-3-(methylsulfonyl)propan-2-ol.
- Workup: Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Step 2: Chain Extension (Malonate Displacement)

- Reagents: Diethyl malonate (1.2 eq), Sodium Hydride (1.2 eq), THF (anhydrous).
- Procedure: Suspend NaH in THF at 0°C. Add diethyl malonate dropwise and stir until H₂ evolution ceases.
- Coupling: Add the chlorohydrin from Step 1 dissolved in THF. Reflux for 16 hours.
- Mechanism: The malonate anion displaces the chloride, forming the diester intermediate.

Step 3: Hydrolysis and Decarboxylation

- Reagents: 6M HCl.

- Procedure: Dissolve the crude diester in 6M HCl and reflux for 4-6 hours. This hydrolyzes the ethyl esters to carboxylic acids and induces thermal decarboxylation of the gem-diacid.
- Purification: Concentrate the aqueous solution. The product may lactonize; neutralize to pH 5-6 to isolate the open-chain acid or crystallize from water/acetone.

Application Protocol: Amide Coupling

Context: This protocol describes attaching the intermediate to an amine-bearing pharmacophore (e.g., a piperidine or aniline derivative) to create a sulfone-functionalized drug candidate.

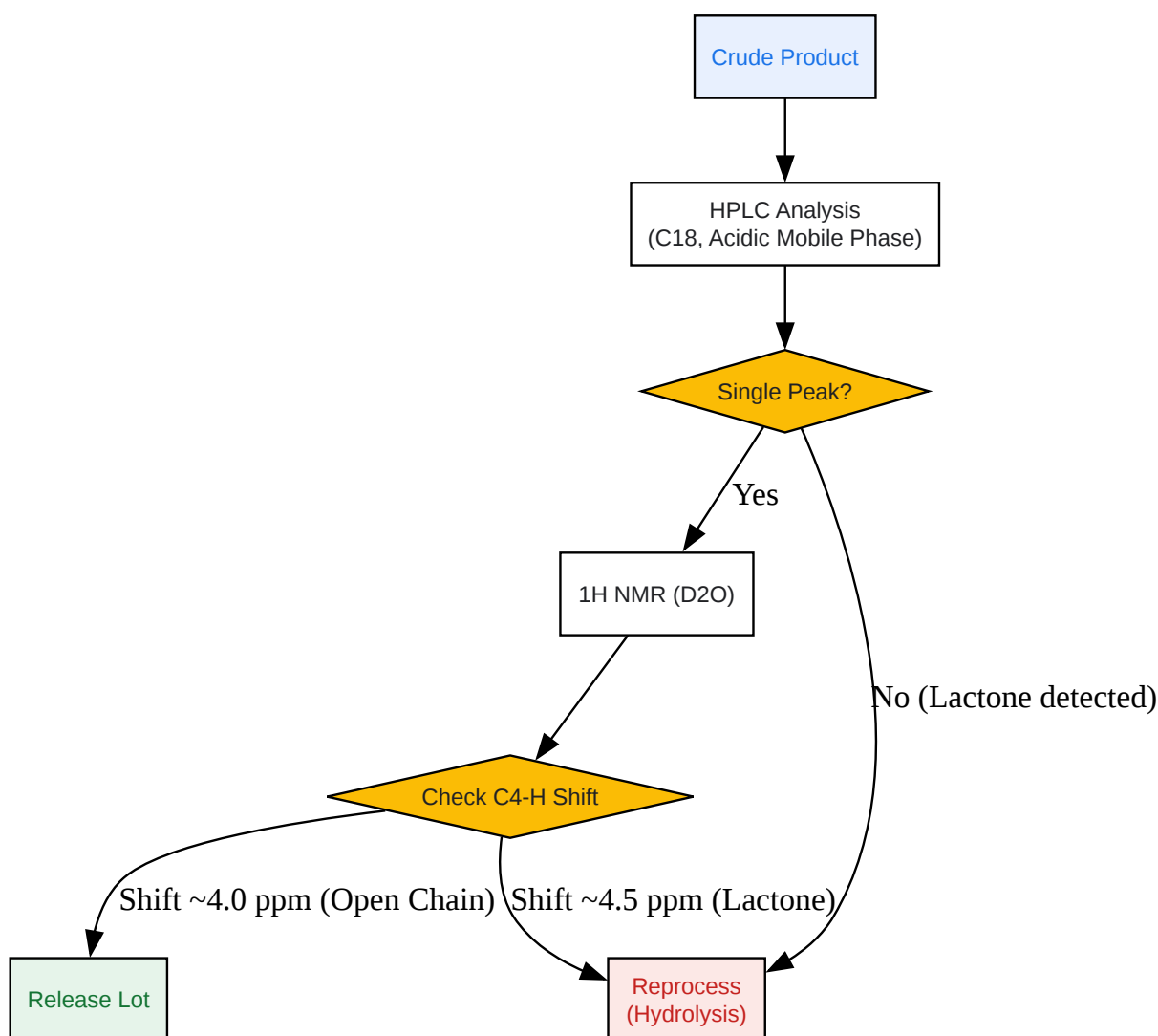
Critical Consideration: The hydroxyl group at C4 is a competing nucleophile. While the carboxylic acid is more reactive under standard coupling conditions, protection of the alcohol (e.g., as a TBS ether) is recommended for high-yield synthesis.

- Protection (Optional but Recommended):
 - React the intermediate with tert-butyldimethylsilyl chloride (TBSCl) and Imidazole in DMF to protect the C4-OH.
- Activation:
 - Dissolve the (protected) acid (1.0 eq) in DCM.
 - Add EDC·HCl (1.2 eq) and HOBT (1.2 eq). Stir for 30 minutes at 0°C to form the active ester.
- Coupling:
 - Add the Amine partner (1.0 eq) and DIPEA (2.5 eq).
 - Allow to warm to room temperature and stir for 12-24 hours.
- Deprotection:
 - Treat the coupled product with TBAF in THF or mild acid to remove the silyl group, revealing the free hydroxyl.

Quality Control & Analytics

Trustworthiness: A robust QC workflow is essential to distinguish the open-chain acid from its corresponding lactone, which is a common impurity.

QC Decision Tree



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Caption: Analytical logic for distinguishing the active acid form from the lactone impurity.

Analytical Parameters:

- HPLC: Column: C18 (e.g., Agilent Zorbax). Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient. The lactone is less polar and will elute later than the free acid.
- NMR (¹H, D₂O):
 - Methyl Sulfone: Singlet at ~3.1 ppm.
 - C4-Methine: Multiplet at ~4.0 ppm (Open chain). If lactonized, this shift moves downfield to ~4.5-4.8 ppm due to the ester linkage.

References

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